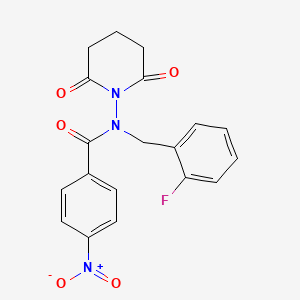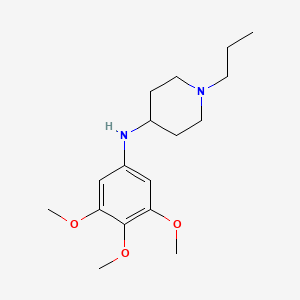
N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide, also known as DB-11, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. DB-11 belongs to a class of compounds known as benzamides, which have been shown to have a wide range of biological activities.
作用機序
The exact mechanism of action of N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide is not fully understood. However, studies have shown that N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide inhibits the activity of the enzyme, poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxic activity, N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
実験室実験の利点と制限
One of the main advantages of N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide for lab experiments is its potent cytotoxic activity against a wide range of cancer cell lines. This makes N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide a useful tool for studying the mechanisms of cancer cell death. However, one of the limitations of N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are a number of future directions for research on N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide. One area of research is to investigate the potential of N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide as a combination therapy with other anticancer agents. Another area of research is to develop more water-soluble derivatives of N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide that can be more easily administered in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide and to identify potential biomarkers that can be used to predict response to treatment.
合成法
The synthesis of N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide involves a series of chemical reactions that start with the reaction of 2-fluorobenzylamine with 4-nitrobenzoyl chloride to form the intermediate compound, 2-fluorobenzyl 4-nitrobenzoate. The intermediate is then reacted with piperidine and hydrochloric acid to form N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide.
科学的研究の応用
N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide has been studied extensively for its potential as an anticancer agent. In vitro studies have shown that N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide has potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have also shown that N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)-4-nitrobenzamide is effective in inhibiting tumor growth in animal models of cancer.
特性
IUPAC Name |
N-(2,6-dioxopiperidin-1-yl)-N-[(2-fluorophenyl)methyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O5/c20-16-5-2-1-4-14(16)12-21(22-17(24)6-3-7-18(22)25)19(26)13-8-10-15(11-9-13)23(27)28/h1-2,4-5,8-11H,3,6-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQPRBAUARVILS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)N(CC2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5088823.png)

![N-{2-[(4-methoxybenzoyl)amino]benzoyl}tryptophan](/img/structure/B5088836.png)
![3-[(4-methylphenyl)amino]-2-oxo-3-indolinecarbonitrile](/img/structure/B5088839.png)

![methyl N-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-L-valinate](/img/structure/B5088849.png)
![2-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5088858.png)
![ethyl 4-{[5-(3-chloro-2-methylphenyl)-2-furoyl]amino}benzoate](/img/structure/B5088864.png)
![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5088886.png)
![methyl (2-bromo-4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5088887.png)
![4-({3-[2,4-bis(1,1-dimethylpropyl)phenoxy]propoxy}amino)-1-chloro-2-nitrobenzene](/img/structure/B5088888.png)

![methyl 4-{4-[(4-chlorobenzoyl)amino]phenoxy}benzoate](/img/structure/B5088905.png)
![N-[({4-[(isopropylamino)sulfonyl]phenyl}amino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5088909.png)